![molecular formula C14H19FN2O B6638753 1-[1-(4-Fluorophenyl)cyclobutyl]-3-propan-2-ylurea](/img/structure/B6638753.png)
1-[1-(4-Fluorophenyl)cyclobutyl]-3-propan-2-ylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(4-Fluorophenyl)cyclobutyl]-3-propan-2-ylurea is a chemical compound that has attracted considerable attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as 'FLU', and it is a selective inhibitor of the protein kinase C theta (PKCθ) enzyme. PKCθ is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Therefore, FLU has been studied for its potential use in cancer treatment and other diseases related to PKCθ dysfunction.
Mecanismo De Acción
FLU is a selective inhibitor of PKCθ, which is a member of the protein kinase C family of enzymes. PKCθ is involved in the activation of T cells, which play a critical role in the immune response. FLU inhibits the activation of PKCθ, leading to the inhibition of T cell activation and proliferation. This mechanism of action has been studied extensively in cancer cells, where the inhibition of PKCθ by FLU leads to the induction of apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of FLU have been studied extensively in vitro and in vivo. In cancer cells, FLU has been shown to induce apoptosis by inhibiting PKCθ. FLU has also been shown to inhibit the proliferation of T cells, leading to the inhibition of the immune response. In animal studies, FLU has been shown to reduce tumor growth and improve survival rates in cancer models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of FLU in lab experiments is its selectivity for PKCθ. This selectivity allows researchers to study the specific effects of PKCθ inhibition without affecting other members of the protein kinase C family. However, FLU has limitations in terms of its solubility and stability, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on FLU. One area of interest is in the development of more potent and selective inhibitors of PKCθ. Another area of research is in the identification of biomarkers that can predict the response to FLU treatment in cancer patients. Additionally, the potential use of FLU in combination with other cancer therapies is an area of active research. Finally, the role of PKCθ in other diseases, such as autoimmune diseases and inflammatory disorders, is an area of interest for future research.
Métodos De Síntesis
The synthesis of FLU involves several steps, starting with the reaction of cyclobutylmagnesium bromide with 4-fluorobenzaldehyde to form 1-(4-fluorophenyl)cyclobutanol. The next step involves the reaction of the alcohol with tert-butyl isocyanate to form the corresponding urea. The final step involves the deprotection of the tert-butyl group to yield the desired product, 1-[1-(4-Fluorophenyl)cyclobutyl]-3-propan-2-ylurea.
Aplicaciones Científicas De Investigación
FLU has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is in cancer treatment. PKCθ is overexpressed in many types of cancer, and its inhibition by FLU has been shown to induce apoptosis in cancer cells. FLU has also been studied for its potential use in autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis, where PKCθ plays a role in the immune response.
Propiedades
IUPAC Name |
1-[1-(4-fluorophenyl)cyclobutyl]-3-propan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O/c1-10(2)16-13(18)17-14(8-3-9-14)11-4-6-12(15)7-5-11/h4-7,10H,3,8-9H2,1-2H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMLPPBNUBIKYNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC1(CCC1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

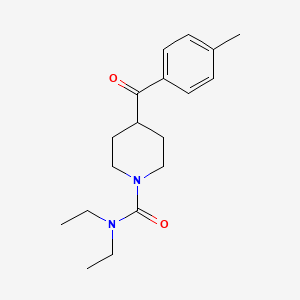
![1-[4-[(2-Methoxyphenyl)methyl]piperazin-1-yl]butan-1-one](/img/structure/B6638678.png)
![2-methyl-N-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]propanamide](/img/structure/B6638684.png)
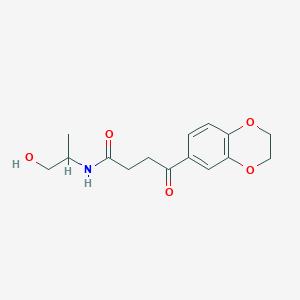

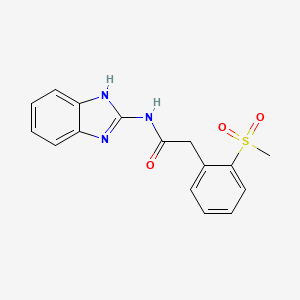
![N-[3-(benzylmethylamino)propyl]-4-trifluoromethylbenzamide](/img/structure/B6638714.png)
![Cyclopropyl-[4-(1-pyridin-2-ylethyl)piperazin-1-yl]methanone](/img/structure/B6638717.png)
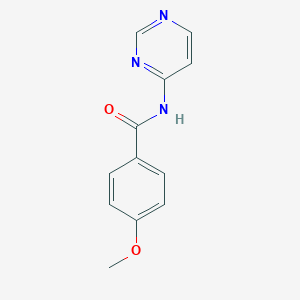
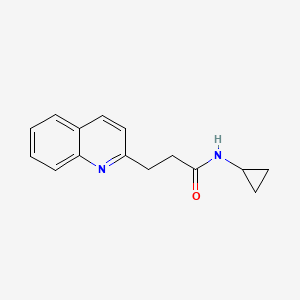
![2-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]pyrazole-3-carboxamide](/img/structure/B6638738.png)

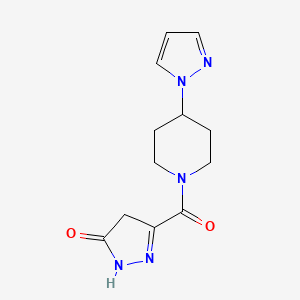
![1-[1-(2-Fluorophenyl)cyclopropyl]-3-methylurea](/img/structure/B6638747.png)